Undecyl disulfide
Overview
Description
Undecyl disulfide is a chemical compound that contains a total of 69 bonds, including 23 non-H bonds, 21 rotatable bonds, and 1 disulfide . It is used in various applications, including laboratory chemicals and synthesis of substances .
Synthesis Analysis
Undecyl disulfide can be synthesized through various methods. For instance, one study reported the synthesis of a disulfide-functionalized fluorescent derivative of carbozole named 11-(9-carbazolyl)-1-undecyl disulfide (CBZDS). The process used proton nuclear magnetic resonance spectroscopy to distinguish thiol from its corresponding symmetrical disulfide . Another study mentioned the reaction of diethyl(p-dimethylaminobenzoyl) phosphine sulfide with di(undecyl) disulfide in the presence of RhH(PPh 3) 4 (2 mol%) and dppe (4 mol%) in refluxing THF for 3 h, which resulted in the corresponding thioester .Molecular Structure Analysis
The molecular structure of Undecyl disulfide includes the arrangement of atoms and the chemical bonds that hold the atoms together. The Undecyl disulfide molecule contains a total of 69 bond(s), including 23 non-H bond(s), 21 rotatable bond(s), and 1 disulfide(s) .Chemical Reactions Analysis
The interconversion between dithiol and disulfide groups is a redox reaction. In the oxidized (disulfide) state, each sulfur atom has lost a bond to hydrogen and gained a bond to sulfur . Another study reported that when diethyl(p-dimethylaminobenzoyl) phosphine sulfide was reacted with di(undecyl) disulfide, the corresponding thioester was obtained .Physical And Chemical Properties Analysis
Undecyl disulfide is a typically layered transition metal chalcogenide. It is considered one of the promising electrode candidates for next-generation high energy density batteries owing to its tunable physical and chemical properties, low cost, and high specific capacity .Scientific Research Applications
Disulfide Bonds in Protein Folding and Stability : Disulfide bonds, like those found in undecyl disulfide, play a crucial role in protein folding and stability. A study highlighted the applications of disulfide-bond chemistry in understanding protein folding, structure, and stability. The research focused on bovine pancreatic ribonuclease A and explored how disulfide bonds impact the protein's structure and function (Wedemeyer et al., 2000).
Self-Healing Materials Based on Disulfide Bonds : Disulfide bonds are instrumental in creating self-healing materials. A study demonstrated the use of disulfide chemistry to introduce self-healing abilities in covalently cross-linked rubber. This innovation enables autonomous healing of damage at moderate temperatures, leading to full recovery of mechanical properties (Canadell et al., 2011).
Catalytic Applications : Disulfides, including those similar to undecyl disulfide, have been studied for their catalytic properties. For instance, a molecular complex mimicking the active edge site fragments of molybdenum disulfide (MoS2) was developed. This molecule showed activity toward electrochemical hydrogen generation from water, demonstrating the potential of disulfides in catalysis (Karunadasa et al., 2012).
Disulfide Engineering in Biotechnology : Disulfide engineering is a significant technique in biotechnology for improving protein stability and modifying functional characteristics. Research has focused on software tools, like Disulfide by Design 2.0, that predict pairs of residues in proteins that could form disulfide bonds if mutated to cysteines, enhancing their application in various fields (Craig & Dombkowski, 2013).
Nanochemistry and Material Science : Disulfide-functionalized compounds, including derivatives similar to undecyl disulfide, have been synthesized and used for coating gold nanoparticles. This research illustrates the potential of disulfides in nanochemistry and material science applications (Jadhav & Maccagno, 2014).
Dynamic Covalent Chemistry : The dynamic covalent chemistry of disulfides, which includes reactions similar to those involving undecyl disulfide, has been explored for synthesizing various chemical structures efficiently. This method has proven useful for producing benzofused nitrogen-sulfur heterocycles with high skeletal diversity (Zhu et al., 2010).
Bacterial Protein Folding : Research on disulfide bond systems in bacteria, like those in uropathogenic Escherichia coli, has revealed their critical role in the proper folding and functioning of secreted and membrane-associated proteins. This study underscores the importance of disulfide bonds in biological systems (Totsika et al., 2009).
Synthesis of Disulfides : The synthesis of disulfides, including methods that could be applied to compounds like undecyl disulfide, has been a subject of study. For example, a rapid method for synthesizing symmetrical disulfides using sulfur and sodium sulfide was reported, showcasing efficient production techniques (Sonavane et al., 2007).
Safety And Hazards
properties
IUPAC Name |
1-(undecyldisulfanyl)undecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H46S2/c1-3-5-7-9-11-13-15-17-19-21-23-24-22-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMUJKMHJWGHJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCSSCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H46S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50303553 | |
Record name | Undecyl disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50303553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Undecyl disulfide | |
CAS RN |
79458-27-8 | |
Record name | Undecyl disulfide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159035 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Undecyl disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50303553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Undecyl disulfide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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